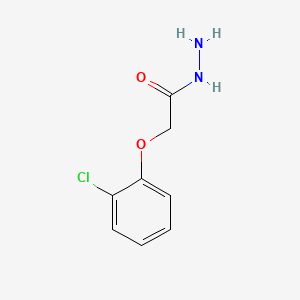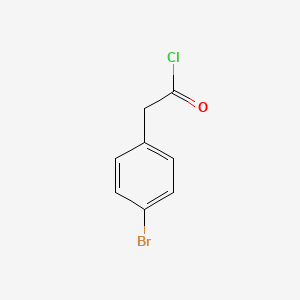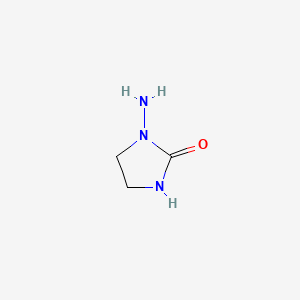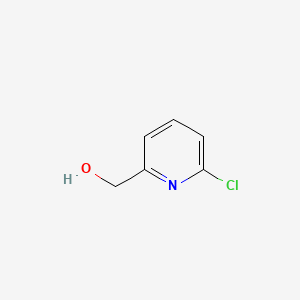
4-(Triclorometil)piridina
Descripción general
Descripción
4-(Trichloromethyl)pyridine, commonly referred to as 4-TCP, is an aromatic heterocyclic compound that has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. This compound is a colorless, crystalline solid and is composed of nitrogen, hydrogen, and chlorine atoms. 4-TCP is a highly reactive compound and can undergo various reactions and is used as an intermediate in the synthesis of various organic compounds. It has been studied extensively in recent years due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Aplicaciones agroquímicas
4-(Triclorometil)piridina y sus derivados, conocidos como trifluorometilpiridinas (TFMP), se utilizan ampliamente en la industria agroquímica. El principal uso de los derivados de TFMP es la protección de los cultivos contra las plagas . Más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
Aplicaciones farmacéuticas
Varios derivados de TFMP también se utilizan en las industrias farmacéutica y veterinaria . Se ha concedido la autorización de comercialización a cinco productos farmacéuticos y dos veterinarios que contienen la parte TFMP, y muchos candidatos se encuentran actualmente en fase de ensayo clínico .
Síntesis de trifluorometilpiridinas
La síntesis de trifluorometilpiridinas se logra mediante dos métodos principales: uno que implica un intercambio entre átomos de cloro y flúor utilizando triclorometil-piridina . El segundo método se basa en el ensamblaje de piridina a partir de un bloque de construcción que contiene trifluorometil .
Desarrollo de productos químicos orgánicos fluorados
A medida que aumenta el número de aplicaciones de estos compuestos, el desarrollo de productos químicos orgánicos fluorados se está convirtiendo en un tema de investigación cada vez más importante . En la industria de la protección de cultivos, más del 50% de los plaguicidas lanzados en las últimas dos décadas han sido fluorados .
Actividades biológicas
Se cree que las actividades biológicas de los derivados de TFMP se deben a la combinación de las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la parte piridina .
Aplicaciones futuras
Se espera que en el futuro se descubran muchas aplicaciones novedosas de TFMP . La demanda de derivados de TFMP ha aumentado constantemente en los últimos 30 años .
Mecanismo De Acción
Target of Action
4-(Trichloromethyl)pyridine, also known as nitrapyrin, is primarily used as a nitrification inhibitor . Its main targets are the nitrifying bacteria in the soil, particularly Nitrosomonas species . These bacteria play a crucial role in the nitrogen cycle by converting ammonia (NH3) to nitrite (NO2−), a process known as nitrification .
Mode of Action
Nitrapyrin interacts with its targets by inhibiting the activity of the ammonia monooxygenase enzyme (AMO), which is responsible for the oxidation of ammonia to hydroxylamine, the first step in nitrification . By inhibiting this enzyme, nitrapyrin effectively slows down the nitrification process, reducing the conversion of ammonia to nitrate .
Biochemical Pathways
The inhibition of nitrification by nitrapyrin affects several biochemical pathways. It reduces the production of nitrate (NO3−), a form of nitrogen that can be easily leached from the soil, thereby decreasing nitrogen loss . This results in an increase in the concentration of ammonia (NH3) and ammonium (NH4+) in the soil
Pharmacokinetics
It is known that nitrapyrin is metabolized in the soil . The exact metabolic pathways and the impact of these processes on the bioavailability of nitrapyrin are areas of ongoing research.
Result of Action
The primary result of nitrapyrin’s action is the reduction of nitrate leaching and nitrous oxide emissions, both of which have significant environmental implications . By slowing down the nitrification process, nitrapyrin helps to maintain higher levels of ammonia and ammonium in the soil, which can be beneficial for plant growth . It also leads to an increase in ammonia volatilization .
Action Environment
The efficacy and stability of nitrapyrin are influenced by various environmental factors. For instance, the pH and temperature of the soil can affect the rate of nitrification and, consequently, the effectiveness of nitrapyrin as a nitrification inhibitor . Additionally, the presence of other compounds in the soil can potentially interact with nitrapyrin, affecting its stability and activity .
Safety and Hazards
Direcciones Futuras
Trifluoromethylpyridine (TFMP) and its intermediates, which are similar to 4-(Trichloromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for TFMP derivatives has been increasing steadily in the last 30 years .
Análisis Bioquímico
Biochemical Properties
4-(Trichloromethyl)pyridine plays a crucial role in biochemical reactions, particularly as a nitrification inhibitor. It interacts with enzymes such as methane monooxygenase, which is involved in the oxidation of methane. The compound inhibits the activity of this enzyme, thereby affecting the oxidation process . Additionally, 4-(Trichloromethyl)pyridine interacts with other biomolecules, including proteins and cofactors, influencing various biochemical pathways.
Cellular Effects
The effects of 4-(Trichloromethyl)pyridine on cells and cellular processes are profound. It has been observed to inhibit the growth and oxidation processes in certain methanotrophic bacteria . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the oxidation of methane and ammonia, which are critical processes in certain bacterial cells .
Molecular Mechanism
At the molecular level, 4-(Trichloromethyl)pyridine exerts its effects through enzyme inhibition. It binds to the active site of methane monooxygenase, preventing the enzyme from catalyzing the oxidation of methane . This inhibition is reversible, as repeated washing of the inhibited cells can restore enzyme activity. The compound also affects gene expression by altering the transcriptional activity of genes involved in methane and ammonia oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trichloromethyl)pyridine change over time. The compound is relatively stable, but its inhibitory effects on enzymes can diminish with prolonged exposure. Studies have shown that the inhibition of methane oxidation by 4-(Trichloromethyl)pyridine can be reversed over time with repeated washing of the cells . Additionally, the compound’s stability and degradation in laboratory conditions can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 4-(Trichloromethyl)pyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits nitrification without causing significant adverse effects. At high doses, it can exhibit toxic effects, including disruption of normal cellular processes and potential toxicity to the organism . Threshold effects have been observed, where the compound’s inhibitory effects plateau beyond a certain dosage.
Metabolic Pathways
4-(Trichloromethyl)pyridine is involved in various metabolic pathways, particularly those related to nitrification inhibition. It interacts with enzymes such as methane monooxygenase and ammonia monooxygenase, affecting the metabolic flux of methane and ammonia oxidation . The compound’s presence can alter metabolite levels, influencing the overall metabolic balance within the cell.
Transport and Distribution
Within cells and tissues, 4-(Trichloromethyl)pyridine is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, affecting its localization and activity . Its distribution within the cell can influence its inhibitory effects on enzymes and other biomolecules.
Subcellular Localization
The subcellular localization of 4-(Trichloromethyl)pyridine is critical for its activity and function. The compound is directed to specific compartments within the cell, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in directing 4-(Trichloromethyl)pyridine to its site of action . This localization is essential for its inhibitory effects on biochemical reactions.
Propiedades
IUPAC Name |
4-(trichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-6(8,9)5-1-3-10-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQFHKYYTOIWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177346 | |
| Record name | 4-(Trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22796-40-3 | |
| Record name | 4-(Trichloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22796-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trichloromethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022796403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trichloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(TRICHLOROMETHYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EZG3N8F3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 4-(trichloromethyl)pyridine against fungi?
A1: While the provided research highlights the fungicidal effectiveness of 4-(trichloromethyl)pyridine, the exact mechanism of action at the molecular level is not elucidated in these studies. Further research is needed to pinpoint the specific cellular targets and downstream effects responsible for its fungicidal activity.
Q2: The research mentions a compound, pyroxychlor, which is also known as 2-chloro-6-methoxy-4-(trichloromethyl)pyridine. How does the sensitivity of different fungal species to pyroxychlor vary?
A: Research indicates a significant difference in sensitivity to pyroxychlor among Phytophthora and Pythium species []. Phytophthora species exhibit similar sensitivities, with steep dosage-response curves and ED50 values ranging from 0.4 to 6.2 ppm []. In contrast, Pythium species show more varied responses. While some Pythium species demonstrate similar sensitivity to Phytophthora, others like P. sylvaticum exhibit high tolerance, showing minimal inhibition even at high concentrations (100 ppm) []. This variability underscores the importance of understanding species-specific sensitivities when developing targeted fungicidal applications.
Q3: Has 4-(trichloromethyl)pyridine, specifically as pyroxychlor, been investigated for practical applications in controlling fungal diseases?
A: Yes, pyroxychlor has shown promise in controlling alfalfa sickness, a soilborne disease complex often associated with Phytophthora species []. In a controlled environment, incorporating pyroxychlor into soil significantly reduced disease severity in alfalfa plants compared to untreated controls []. This suggests its potential as a soil treatment for managing specific fungal diseases in agriculture.
Q4: The provided research focuses on the fungicidal activity of 4-(trichloromethyl)pyridine. Are there studies exploring the structure-activity relationship (SAR) of this compound or its derivatives?
A: While the provided research doesn't delve into specific SAR studies for 4-(trichloromethyl)pyridine, one study compares the translocation properties of pyroxychlor with a 6-amino analogue []. Investigating how structural modifications impact a compound's movement within a plant is crucial for understanding its efficacy and potential for systemic action. This comparison suggests initial exploration into how altering the 4-(trichloromethyl)pyridine structure might affect its biological properties. Further research focusing on synthesizing and evaluating various derivatives is necessary to establish a comprehensive SAR profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




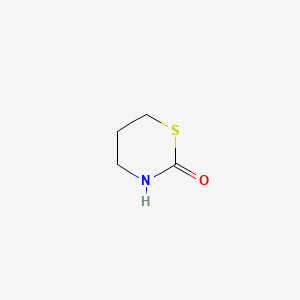
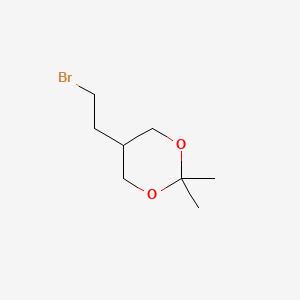
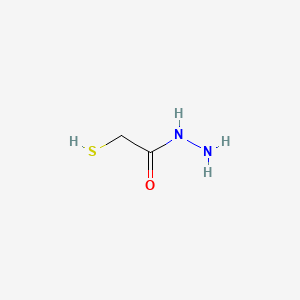

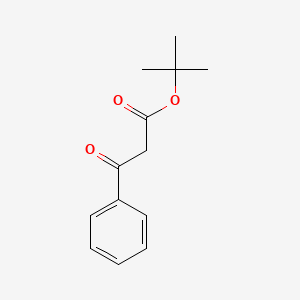
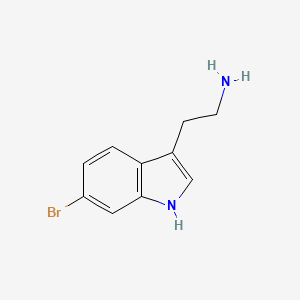
![Ethyl 2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1265987.png)
